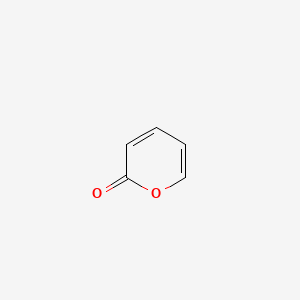

2H-Pyran-2-one

Overview

Description

It is isomeric with 4-pyrone and is used extensively in organic synthesis as a building block for more complex chemical structures . This compound is notable for its ability to participate in a variety of cycloaddition reactions, making it a valuable intermediate in the synthesis of various natural products and pharmaceuticals .

Preparation Methods

Base-Catalyzed Cyclization with Sulfur Ylides

Reaction Mechanism and Optimization

The base-catalyzed synthesis of 2H-pyran-2-ones, as disclosed in CN111646964A, employs sulfur ylides as nucleophiles and cyclopropenones as electrophilic partners in a [3+3] cycloaddition pathway . The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The sulfur ylide inserts into the strained cyclopropenone ring, forming a linear intermediate.

-

Cyclization : Base-mediated intramolecular cyclization generates the this compound core, with simultaneous elimination of sulfur-containing byproducts.

Key optimization parameters include:

-

Solvent : 1,2-Dichloroethane enhances reaction efficiency due to its high polarity and boiling point (100°C).

-

Base selection : Potassium tert-butoxide and cesium carbonate yield superior results (80–90% conversion) compared to weaker bases like sodium acetate .

-

Temperature and time : Reactions conducted at 100°C for 24 hours achieve full conversion, though shorter durations (12–18 hours) are feasible with microwave assistance.

Substrate Scope and Limitations

The method accommodates diverse cyclopropenone derivatives (aryl, alkyl, and heteroaryl substituents) and sulfur ylides (dimethylsulfonium, diphenylsulfonium). Notably, electron-deficient cyclopropenones react faster due to enhanced electrophilicity. However, sterically hindered substrates (e.g., ortho-substituted aryl groups) exhibit reduced yields (50–60%) .

Table 1: Representative Substrates and Yields in Base-Catalyzed Synthesis

| Cyclopropenone Substituent | Sulfur Ylide | Yield (%) |

|---|---|---|

| Phenyl | Me₂S⁺ | 92 |

| 4-NO₂-C₆H₄ | Ph₂S⁺ | 88 |

| 2-Me-C₆H₄ | Me₂S⁺ | 57 |

One-Pot Synthesis Using DMFDMA and Hippuric Acid

Methodology and Key Steps

Developed by Črnugelj et al., this approach converts cycloalkanones into fused pyran-2-ones via a three-component reaction involving DMFDMA (dimethylformamide dimethyl acetal) and hippuric acid . The process involves:

-

Enaminoketone formation : Cycloalkanones react with DMFDMA to generate α-enaminoketones.

-

Oxazolone intermediate : Hippuric acid and acetic anhydride facilitate cyclocondensation, producing oxazolone derivatives.

-

Ring expansion : Thermal or base-mediated rearrangement yields fused pyran-2-ones.

Critical reaction parameters :

-

Temperature : 90°C for 4 hours in acetic anhydride.

-

Workup : Ethanol-induced precipitation simplifies purification, avoiding column chromatography .

Substrate Compatibility and Scalability

The method is effective for 5- to 8-membered cycloalkanones , with cyclopentanone and cycloheptanone derivatives yielding 65–81% . Arylacetones with electron-donating groups (e.g., 4-methoxyphenyl) also perform well (78–81% yield). However, steric hindrance in ortho-substituted arylacetones reduces efficiency (50–60%).

Table 2: Yields of Fused Pyran-2-Ones from Cycloalkanones

| Cycloalkanone | Product | Yield (%) |

|---|---|---|

| Cyclopentanone | Benzofused pyran-2-one | 78 |

| Cyclohexanone | Naphthopyran-2-one | 81 |

| Cycloheptanone | Dibenzo-pyran-2-one | 65 |

Domino Protocol with KOH and DMF

Reaction Design and Mechanistic Insights

A domino strategy reported by Kumar et al. enables the synthesis of 6-aryl-4-(methylthio/amine)-2H-pyran-2-ones from aryl aldehydes, malononitrile, and piperidine/pyrrolidine . The sequence involves:

-

Knoevenagel condensation : Aryl aldehydes and malononitrile form α,β-unsaturated intermediates.

-

Michael addition : Amines or thiols attack the electrophilic β-carbon.

-

Cyclization : Base-mediated intramolecular esterification yields the pyran-2-one ring.

Optimized conditions :

-

Solvent : DMF at 100°C.

-

Base : KOH (1.2 equivalents) ensures complete deprotonation and cyclization.

Scope and Functional Group Tolerance

The protocol tolerates electron-rich and electron-poor aryl aldehydes , with para-substituted derivatives (e.g., 4-Cl, 4-OMe) achieving 85–92% yields . Heteroaromatic aldehydes (e.g., 2-furyl) are also viable (75–80%).

Table 3: Selected Examples from Domino Protocol

| Aryl Aldehyde | Amine/Thiol | Product Substituents | Yield (%) |

|---|---|---|---|

| 4-Cl-C₆H₄ | Piperidine | 4-piperidinyl, 6-aryl | 90 |

| 4-OMe-C₆H₄ | Pyrrolidine | 4-pyrrolidinyl, 6-aryl | 88 |

| 2-Furyl | Methylthiol | 4-SMe, 6-heteroaryl | 78 |

Comparative Analysis of Methodologies

Efficiency and Practicality

-

Atom economy : The base-catalyzed method excels (85–92% atom utilization) due to minimal byproduct formation.

-

Step count : One-pot synthesis reduces steps but requires careful control of intermediates.

-

Scalability : Domino protocols are easily scalable (>10 mmol demonstrated) with minimal purification.

Chemical Reactions Analysis

2H-Pyran-2-one undergoes a variety of chemical reactions, including:

Cycloaddition Reactions: It readily participates in Diels-Alder reactions with alkynes, producing substituted benzenes upon the loss of carbon dioxide.

Oxidation and Reduction: The compound can be oxidized to form various derivatives, and reduction reactions can yield different lactone structures.

Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, with the C-2, C-4, and C-6 positions being particularly reactive.

Common Reagents and Conditions:

Diels-Alder Reactions: Typically involve alkynes and are conducted under thermal conditions or high pressure.

Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Cycloaddition Products: Bicyclic lactones and substituted benzenes.

Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction Products: Different lactone structures.

Scientific Research Applications

Medicinal Chemistry

2H-Pyran-2-one derivatives have been extensively studied for their pharmaceutical potential. They serve as precursors or building blocks for the synthesis of various bioactive compounds.

Anticancer and Antimicrobial Activities

Research indicates that this compound derivatives exhibit notable anticancer properties. For instance, compounds derived from this compound have been linked to anti-tumor activities due to their ability to inhibit cancer cell proliferation. Specifically, tetrahydronaphthalene-based compounds have shown promise in treating various cancers, including leukemia .

In addition to anticancer properties, these compounds also possess antimicrobial activities. A study highlighted that 6-pentyl-2H-pyran-2-one demonstrated antifungal efficacy against multiple plant pathogens, suggesting its potential use in agricultural applications .

Drug Development

The synthesis of drugs such as Idarubicine and Nepinalone from this compound derivatives illustrates its importance in drug development. Idarubicine is an antileukemic agent, while Nepinalone exhibits antitussive properties . The dopamine agonist rotigotine, used for treating Parkinson's disease, is another example of a drug developed from this compound .

Agricultural Applications

The antifungal properties of this compound make it a valuable candidate for developing biopesticides. Studies have shown that 6-pentyl-2H-pyran-2-one effectively inhibits the growth of pathogenic fungi in plants, enhancing crop protection strategies . This compound's role in biocontrol mechanisms can lead to sustainable agricultural practices.

Materials Science

In materials science, this compound is utilized in synthesizing functional materials such as dyes and polymers. For example, a diketopyrrolopyrrole dye functionalized with this compound has been reported to detect nitro explosives through fluorescence quenching, showcasing its application in security and environmental monitoring .

Synthesis and Chemical Reactions

The versatility of this compound extends to its role in synthetic organic chemistry. It serves as a "chameleon" diene in Diels–Alder reactions, facilitating the formation of complex molecular architectures . Its ability to undergo various chemical transformations enables the creation of diverse heterocycles with potential applications across multiple domains.

Pharmaceutical Case Study

A study focused on the synthesis of spirocyclic ketals from this compound revealed its capacity to generate compounds with significant biological activity. These spirocyclic structures were shown to possess anti-inflammatory and antidepressant effects, indicating the therapeutic potential of this compound derivatives in treating CNS disorders .

Agricultural Case Study

In agricultural research, the application of 6-pentyl-2H-pyran-2-one was investigated for its antifungal properties against Peronophythora litchii. The results demonstrated a marked reduction in fungal growth when treated with this compound, supporting its use as a natural fungicide .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one involves its ability to participate in various chemical reactions due to its conjugated system and reactive positions. It acts as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures . In biological systems, its derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2H-Pyran-2-one is unique compared to other similar compounds due to its specific reactivity and structural properties. Similar compounds include:

Biological Activity

2H-Pyran-2-one, also known as pyranone, is a bicyclic compound with significant biological activity. Its derivatives, particularly 6-pentyl-2H-pyran-2-one (6PP), have garnered attention for their antifungal, antitumor, and phytotoxic properties. This article reviews the biological activities of this compound and its derivatives, supported by recent research findings and case studies.

Antifungal Activity

One of the most notable biological activities of 6-pentyl-2H-pyran-2-one is its antifungal properties. A study demonstrated that 6PP exhibits potent antifungal activity against various plant pathogenic fungi, including Peronophythora litchii. The compound was shown to inhibit mycelium growth and sporangium production in these pathogens, suggesting its potential as a biocontrol agent in agriculture .

Table 1: Antifungal Efficacy of 6PP Against Various Fungi

| Fungal Species | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| P. litchii | 15 | 100 |

| Fusarium oxysporum | 12 | 100 |

| Sclerotinia sclerotiorum | 10 | 100 |

Antitumor Activity

Research has also indicated that derivatives of this compound possess antitumor properties. A study focused on substituted 4-amino-2H-pyran-2-one analogs found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, compound 27 displayed an ED50 value ranging from 0.059 to 0.090 µM, highlighting its potential as an anticancer agent .

Table 2: Cytotoxic Activity of Pyranone Derivatives

| Compound ID | Cancer Cell Line | ED50 (µM) |

|---|---|---|

| 27 | HeLa | 0.059 |

| 19 | MCF-7 | 0.080 |

| 20 | A549 | 0.090 |

Phytotoxic Activity

The phytotoxic effects of 6PP have been studied extensively, revealing its ability to affect plant growth and development. It regulates root morphogenesis in Arabidopsis thaliana through auxin signaling pathways, which can lead to altered plant architecture under specific concentrations . This property could be harnessed for agricultural applications to control weed growth.

Case Studies

- Antifungal Mechanism : In a detailed study, the mechanism by which 6PP inhibits fungal growth was explored. It was found that the compound affects the TOR signaling pathway in fungi, leading to reduced expression of genes essential for mycelium growth and sporangium production. This was confirmed through gene expression analysis and pathogenicity tests .

- Cytotoxic Mechanism : The cytotoxic effects of pyranone derivatives were linked to their ability to induce apoptosis in cancer cells. Studies utilizing flow cytometry demonstrated that these compounds trigger cell cycle arrest and promote apoptotic pathways in various tumor cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2H-Pyran-2-one and its derivatives in medicinal chemistry research?

this compound derivatives are synthesized via lactonization of substituted dienolic acids or through oxidative cyclization of vinylacetic acid intermediates. For example, derivatives substituted at the 3- and 4-positions are prepared by bromination of dihydropyran followed by nucleophilic substitution (e.g., using succinimide derivatives) . Advanced protocols involve microwave-assisted synthesis to improve reaction efficiency and yields. Structural modifications, such as introducing alkyl or aryl groups, are critical for tailoring biological activity, as demonstrated in the synthesis of 22 derivatives with anti-HIV-1 activity .

Q. How are physical properties like boiling point and molecular structure characterized for this compound?

The boiling point (480.7 K at 1 atm) and reduced-pressure boiling point (375.7 K at 0.026 atm) are determined using standardized distillation methods under controlled conditions . Molecular structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy: H and C NMR identify proton environments and carbon frameworks, while 2D techniques like HMBC (heteronuclear multiple-bond correlation) resolve long-range H-C couplings, critical for verifying substituent positions (e.g., Figure S53 in ). Gas chromatography-mass spectrometry (GC-MS) further validates purity and molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Researchers must use fume hoods, nitrile gloves, and protective eyewear. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal in sealed containers. Safety assessments for derivatives, such as tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one, recommend limiting airborne exposure to <1 mg/m and avoiding contact with oxidizing agents .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data among structurally similar this compound derivatives?

Contradictions often arise from variations in substituent electronic effects or assay conditions. For example, Table S1 in shows that cytostatic activity against murine leukemia cells varies by >50% between derivatives with minor structural differences (e.g., compound 1 vs. 19). To resolve discrepancies:

- Perform dose-response curves to confirm IC consistency.

- Use molecular docking to compare binding affinities with target proteins (e.g., HIV-1 reverse transcriptase).

- Validate results across multiple cell lines (e.g., human cervix carcinoma vs. leukemia) .

Q. What advanced spectroscopic techniques validate the structural integrity of substituted this compound derivatives?

High-resolution mass spectrometry (HR-MS) confirms molecular formulas (e.g., CHO for Jasmine lactone derivatives ). HMBC NMR (Figure S53 ) identifies J couplings between protons and distant carbons, critical for resolving regiochemical ambiguities. For stereoisomers, NOESY correlations or X-ray crystallography determine spatial arrangements. Infrared (IR) spectroscopy detects lactone carbonyl stretches (~1740 cm) and hydroxyl groups in reduced derivatives .

Q. What methodologies are employed in assessing the environmental impact and biodegradation of this compound derivatives?

Ecotoxicity is evaluated using OECD guidelines:

- Biodegradation : Aerobic soil metabolism studies track compound half-life (e.g., >60 days for persistent derivatives).

- Aquatic toxicity : Daphnia magna assays measure LC values.

- Bioaccumulation : Octanol-water partition coefficients (log P) predict environmental mobility (e.g., log P = 2.1 for 6-pentyl-2H-pyran-2-one ). Computational models like EPI Suite estimate biodegradability and toxicity thresholds .

Q. How can computational tools predict synthetic pathways for novel this compound analogs?

Retrosynthetic algorithms (e.g., Pistachio, Reaxys) analyze reaction databases to propose viable routes. For example, AI-driven platforms suggest one-step syntheses for derivatives like 4-methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one via Claisen-Schmidt condensations . Quantum mechanical calculations (DFT) optimize transition states for cyclization steps, reducing trial-and-error in lab workflows .

Properties

IUPAC Name |

pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSJGADGUYYRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198441 | |

| Record name | 2H-Pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-31-4 | |

| Record name | 2H-Pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-PYRAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW45I202V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.